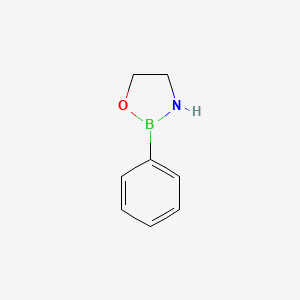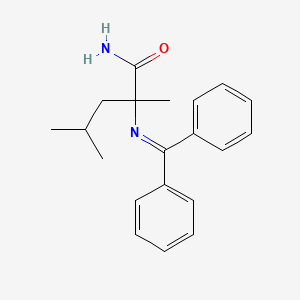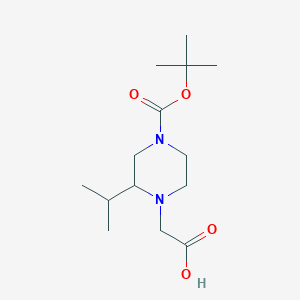
2-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)acetic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and an acetic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound valuable in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)acetic acid typically involves the protection of the piperazine nitrogen with a Boc group followed by the introduction of the acetic acid moiety. One common method involves:
Protection of Piperazine: The piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of Acetic Acid Moiety: The Boc-protected piperazine is then reacted with bromoacetic acid or its ester derivative under basic conditions to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions
2-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Oxidation and Reduction: The acetic acid moiety can be oxidized to form corresponding carboxylates or reduced to alcohols.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol can be used to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can be introduced to the piperazine ring after Boc deprotection.
Major Products
Deprotected Piperazine: Removal of the Boc group yields the free piperazine derivative.
Functionalized Derivatives: Subsequent reactions can introduce various functional groups to the piperazine ring.
科学的研究の応用
2-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)acetic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)acetic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
N-Boc-piperazine: Similar in structure but lacks the acetic acid moiety.
Boc-protected amino acids: Used in peptide synthesis, similar protecting group chemistry.
Uniqueness
2-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)acetic acid is unique due to its combination of a Boc-protected piperazine ring and an acetic acid moiety, making it versatile for various synthetic applications .
特性
CAS番号 |
1060813-59-3 |
|---|---|
分子式 |
C14H26N2O4 |
分子量 |
286.37 g/mol |
IUPAC名 |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylpiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C14H26N2O4/c1-10(2)11-8-16(13(19)20-14(3,4)5)7-6-15(11)9-12(17)18/h10-11H,6-9H2,1-5H3,(H,17,18) |
InChIキー |
PERFHBUDLMLREX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CN(CCN1CC(=O)O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[2-(3,4-Dimethoxyphenyl)ethylamino]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl]ethanol](/img/structure/B14171787.png)
![(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14171794.png)
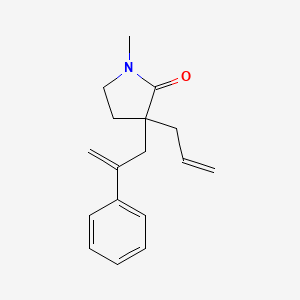
![5,19-diphenyl-2,4,5,7,16,18,19,21,30,32-decaza-29,31-diazanidaheptacyclo[20.6.1.13,6.18,15.117,20.09,14.023,28]dotriaconta-1,3,6(32),7,9,11,13,15,17,20(30),21,23,25,27-tetradecaene;iron(2+)](/img/structure/B14171802.png)
![2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14171809.png)
phosphane](/img/structure/B14171820.png)
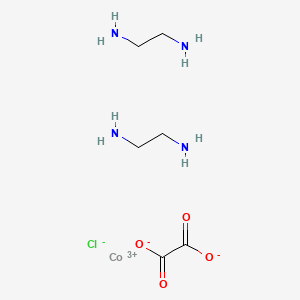

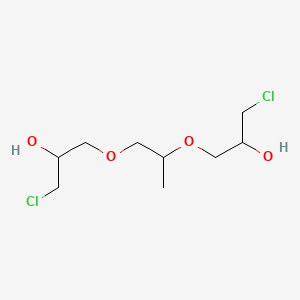
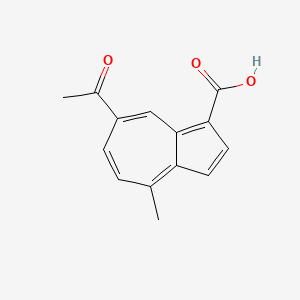
![7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14171860.png)

